An In-depth Technical Guide to the Chemical Properties of 3-Iodophenyl Isothiocyanate
An In-depth Technical Guide to the Chemical Properties of 3-Iodophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Iodophenyl isothiocyanate. The information herein is intended to support research and development activities by providing detailed data on its physicochemical characteristics, synthesis, reactivity, and biological significance, with a focus on its potential applications in drug development.
Core Chemical Properties
3-Iodophenyl isothiocyanate is an aromatic organosulfur compound characterized by the presence of an iodine atom and an isothiocyanate functional group attached to a benzene (B151609) ring at the meta position. These functional groups impart distinct reactivity and make it a valuable reagent in various chemical transformations.
Physicochemical Data
The key physicochemical properties of 3-Iodophenyl isothiocyanate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄INS | [1] |
| Molecular Weight | 261.09 g/mol | [1] |
| CAS Number | 3125-73-3 | [1] |
| Appearance | White to orange to green powder or lump | [2] |
| Melting Point | 45.0 to 49.0 °C | [2] |
| Boiling Point | Not experimentally determined; predicted values vary. | |
| Purity | >98.0% (GC) | [2] |
| IUPAC Name | 1-iodo-3-isothiocyanatobenzene |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Iodophenyl isothiocyanate.
-
Infrared (IR) Spectroscopy: The IR spectrum of aryl isothiocyanates exhibits a characteristic strong and sharp absorption band for the asymmetric stretching vibration of the -N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the aromatic protons. Due to the meta-substitution pattern, a complex splitting pattern is expected. For comparison, the related compound 3-iodophenol (B1680319) shows aromatic proton signals between δ 6.7 and 7.3 ppm[4]. The ¹³C NMR spectrum would display signals for the aromatic carbons and a characteristic signal for the carbon of the isothiocyanate group.
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For the related 2- and 4-iodophenyl isothiocyanates, the molecular ion peak is observed, along with characteristic fragmentation patterns[5][6]. Alkyl isothiocyanates often show a characteristic peak at m/e 72, corresponding to the CH₂NCS⁺ ion[7].
Synthesis and Purification
The synthesis of 3-Iodophenyl isothiocyanate typically starts from the corresponding primary amine, 3-iodoaniline (B1194756). The conversion of the amine to the isothiocyanate can be achieved through several methods, with the thiophosgene (B130339) method being a common approach.
Synthetic Workflow
The general workflow for the synthesis and purification of 3-Iodophenyl isothiocyanate is depicted in the following diagram.
Caption: General workflow for the synthesis and purification of 3-Iodophenyl isothiocyanate.
Experimental Protocol: Synthesis via the Thiophosgene Method
This protocol is based on general procedures for the synthesis of aryl isothiocyanates using thiophosgene[8][9]. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
3-Iodoaniline
-
Thiophosgene (CSCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-iodoaniline (1.0 equivalent) in dichloromethane.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
While stirring the mixture vigorously, slowly add thiophosgene (1.2 equivalents) dropwise at room temperature.
-
Continue stirring for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 times).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude 3-Iodophenyl isothiocyanate.
Experimental Protocol: Purification by Column Chromatography
The crude product can be purified using column chromatography[10][11].
Materials:
-
Crude 3-Iodophenyl isothiocyanate
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude 3-Iodophenyl isothiocyanate in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be optimized based on TLC analysis.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3-Iodophenyl isothiocyanate.
Chemical Reactivity and Applications
The isothiocyanate group is a versatile functional handle that readily reacts with nucleophiles, making 3-Iodophenyl isothiocyanate a useful reagent in bioconjugation and the synthesis of various heterocyclic compounds.
Reactivity with Nucleophiles
The central carbon atom of the isothiocyanate group (-N=C=S) is electrophilic and susceptible to attack by nucleophiles such as amines, thiols, and alcohols. The reaction with primary or secondary amines yields substituted thioureas. This reactivity is the basis for its use in labeling and cross-linking biomolecules.
Application in Bioconjugation
3-Iodophenyl isothiocyanate can be used to label proteins, peptides, and other biomolecules containing free amine groups (e.g., the N-terminus or the side chain of lysine (B10760008) residues)[12][13]. The iodine atom can serve as a heavy atom for crystallographic studies or as a site for further chemical modification, including radioiodination[12].
Experimental Protocol: Peptide Labeling
This is a general protocol for the labeling of a peptide with 3-Iodophenyl isothiocyanate.
Materials:
-
Peptide with a free amine group
-
3-Iodophenyl isothiocyanate
-
A suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic co-solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)
Procedure:
-
Dissolve the peptide in the buffer to a desired concentration.
-
Prepare a stock solution of 3-Iodophenyl isothiocyanate in an organic co-solvent.
-
Add a molar excess of the 3-Iodophenyl isothiocyanate solution to the peptide solution while gently vortexing. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of the peptide.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer).
-
The labeled peptide can be purified from the excess reagent and byproducts using techniques such as dialysis, size-exclusion chromatography, or reversed-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity and Signaling Pathways
Isothiocyanates, as a class of compounds, are known for their potential anticancer properties[14][15]. They have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.
Induction of Apoptosis
Studies on various isothiocyanates have demonstrated their ability to induce apoptosis in cancer cell lines[16][17][18]. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-3, an executioner caspase, is a common feature of isothiocyanate-induced apoptosis[16][18][19].
Modulation of Signaling Pathways
Isothiocyanates can influence multiple signaling pathways involved in cell survival and proliferation[20][21][22]. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK, JNK, and p38[20]. The modulation of these pathways can lead to the downstream activation of apoptotic machinery. Additionally, isothiocyanates have been shown to affect the expression of Bcl-2 family proteins, which are critical regulators of apoptosis[18][20].
The following diagram illustrates a generalized signaling pathway for isothiocyanate-induced apoptosis.
Caption: Generalized signaling pathway for isothiocyanate-induced apoptosis in cancer cells.
Safety and Handling
3-Iodophenyl isothiocyanate is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled[2].
-
Corrosivity: It can cause severe skin burns and eye damage[2].
-
Irritation: It may cause respiratory irritation[2].
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
This technical guide provides a foundational understanding of the chemical properties and applications of 3-Iodophenyl isothiocyanate. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the provided protocols to their specific experimental needs.
References
- 1. 3-iodophenyl isothiocyanate [stenutz.eu]
- 2. 3-Iodophenyl Isothiocyanate | 3125-73-3 | TCI AMERICA [tcichemicals.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. 3-Iodophenol(626-02-8) 1H NMR [m.chemicalbook.com]
- 5. 2-Iodophenyl isothiocyanate [webbook.nist.gov]
- 6. 4-Iodophenyl isothiocyanate [webbook.nist.gov]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. benchchem.com [benchchem.com]
- 12. Development of 3-iodophenylisothiocyanate for radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 15. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 20. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 22. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
